Silver gluconate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

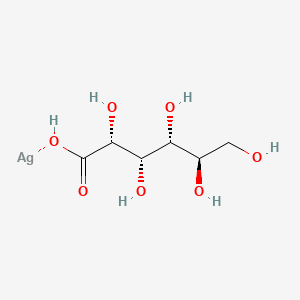

Structure

2D Structure

Properties

CAS No. |

94276-84-3 |

|---|---|

Molecular Formula |

C6H11AgO7 |

Molecular Weight |

303.02 g/mol |

IUPAC Name |

silver (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.Ag/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 |

InChI Key |

NEMJXQHXQWLYDM-JJKGCWMISA-M |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Ag] |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Ag] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Coordination Chemistry of Silver Gluconate with Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver gluconate, the salt of silver(I) and gluconic acid, presents a compelling subject within the realm of coordination chemistry, particularly for its potential applications in medicine and materials science. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with a variety of ligands. It delves into the structural possibilities, spectroscopic signatures, and potential biological implications of these complexes. While crystallographic data on discrete this compound complexes with ancillary ligands are notably scarce in the public domain, this guide extrapolates from the known coordination chemistry of silver(I) with carboxylate and polyhydroxy ligands to provide a robust theoretical and practical framework. Detailed experimental protocols for the synthesis and characterization of such complexes are provided, alongside a discussion of their potential antimicrobial mechanisms.

Introduction to Silver(I) and Gluconate Coordination

Silver(I), with its d¹⁰ electronic configuration, exhibits a flexible coordination geometry, commonly adopting linear, trigonal planar, and tetrahedral arrangements. Its preference for soft donor atoms like sulfur and nitrogen is well-documented, but it also readily coordinates with oxygen-donor ligands, including carboxylates.

Gluconate, the conjugate base of gluconic acid, is a polyhydroxy carboxylate that offers multiple potential coordination sites: the carboxylate group and several hydroxyl groups along its aliphatic chain. This multidentate nature allows for a variety of coordination modes, including monodentate, bidentate (chelation), and bridging, leading to the formation of mononuclear complexes or coordination polymers. The presence of multiple hydroxyl groups also imparts significant water solubility to its metal complexes, a desirable property for biological applications.

Synthesis and Characterization of this compound Complexes

The synthesis of this compound complexes typically involves the reaction of this compound or a precursor like silver nitrate (B79036) with the desired ligand in a suitable solvent. The stoichiometry of the reactants, solvent system, and reaction conditions (e.g., temperature, pH) play a crucial role in determining the final product's structure and dimensionality.

General Synthetic Protocol

A general procedure for the synthesis of a this compound complex with a generic ligand 'L' is as follows:

-

Dissolution: Dissolve this compound in a polar solvent such as water, methanol, or ethanol. Gentle heating may be required to achieve complete dissolution.

-

Ligand Addition: In a separate flask, dissolve the ancillary ligand (e.g., a nitrogen-donor heterocyclic, a phosphine, or an amino acid) in a compatible solvent.

-

Reaction: Add the ligand solution dropwise to the this compound solution with constant stirring. The reaction is typically carried out at room temperature and protected from light to prevent the photoreduction of silver(I).

-

Isolation: The resulting complex may precipitate out of the solution. If not, the product can be isolated by slow evaporation of the solvent, vapor diffusion of a less polar solvent, or cooling.

-

Purification: The isolated solid is then washed with a suitable solvent to remove any unreacted starting materials and dried under vacuum.

Experimental Workflow for Synthesis and Crystallization

Caption: A generalized workflow for the synthesis and characterization of this compound coordination complexes.

Quantitative Data and Structural Analysis

Due to the limited availability of crystal structures for this compound complexes with ancillary ligands, the following tables summarize expected and observed data based on related silver(I) carboxylate complexes and gluconate complexes with other metals.

Table 1: Expected Coordination Geometries and Numbers for Silver(I) in Gluconate Complexes

| Ancillary Ligand Type | Expected Coordination Number | Common Geometries |

| Monodentate N-donor (e.g., Pyridine) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |

| Bidentate N-donor (e.g., Bipyridine) | 4 | Distorted Tetrahedral, Square Planar |

| Monodentate P-donor (e.g., PPh₃) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |

| Amino Acids (e.g., Glycine) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |

| S-donor (e.g., Thioethers) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |

Table 2: Spectroscopic Data for Characterization

| Technique | Region/Chemical Shift | Assignment |

| FT-IR (cm⁻¹) | ||

| ~3400-3200 (broad) | O-H stretching of hydroxyl groups and coordinated water | |

| ~1600-1550 (νₐₛ) | Asymmetric COO⁻ stretching | |

| ~1400-1380 (νₛ) | Symmetric COO⁻ stretching | |

| Δν (νₐₛ - νₛ) > 200 | Monodentate carboxylate coordination | |

| Δν (νₐₛ - νₛ) < 150 | Bidentate or bridging carboxylate coordination | |

| ¹H NMR (ppm) | ||

| 3.5 - 4.5 | Protons on the gluconate backbone | |

| Shift upon coordination | Protons on the ancillary ligand near the coordination site | |

| ¹³C NMR (ppm) | ||

| ~180 | Carboxylate carbon (C=O) | |

| 60 - 80 | Carbons of the gluconate backbone |

Coordination Modes of the Gluconate Ligand

The gluconate ligand can coordinate to a metal center in several ways. Studies on thorium(IV) and magnesium(II) gluconate complexes have provided insight into its potential binding modes.[1][2][3]

Caption: Possible coordination modes of the gluconate ligand and the resulting structures.

In silver(I) complexes, it is anticipated that the carboxylate group will be the primary binding site. Chelation involving the α-hydroxyl group is also possible, forming a stable five-membered ring. The participation of other hydroxyl groups in coordination is less likely but cannot be entirely ruled out, especially in the formation of polymeric structures.

Antimicrobial Mechanism of Action

While specific studies on the antimicrobial mechanism of this compound coordination complexes are limited, the general mechanism of action for silver ions is well-established and serves as a strong foundation.[4][5][6][7] The activity of this compound complexes is likely due to the release of Ag⁺ ions, which can then exert their antimicrobial effects.

Postulated Signaling Pathway of Silver Ion Antimicrobial Action

Caption: A simplified signaling pathway illustrating the multifaceted antimicrobial action of silver ions.

The ancillary ligand in a this compound complex can modulate its stability, solubility, and lipophilicity, thereby influencing the rate of Ag⁺ release and potentially its ability to penetrate bacterial cell membranes. This can lead to enhanced or synergistic antimicrobial activity compared to this compound alone.

Conclusion and Future Directions

The coordination chemistry of this compound offers a rich field for exploration, with significant potential for the development of novel antimicrobial agents and functional materials. The lack of comprehensive structural data highlights a clear need for further research in this area. Future work should focus on the synthesis and single-crystal X-ray diffraction studies of this compound complexes with a wide variety of ancillary ligands, particularly those with known biological activity. Such studies will provide crucial quantitative data to establish structure-activity relationships and guide the rational design of new silver-based therapeutics. Furthermore, detailed investigations into the solution chemistry and speciation of these complexes are essential for understanding their behavior in biological systems.

References

- 1. Comparative Evaluation of Antimicrobial Efficacy of Silver Nanoparticles and 2% Chlorhexidine Gluconate When Used Alone and in Combination Assessed Using Agar Diffusion Method: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]

- 5. Frontiers | Comparison of Antibacterial Mode of Action of Silver Ions and Silver Nanoformulations With Different Physico-Chemical Properties: Experimental and Computational Studies [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Similarities and Differences between Silver Ions and Silver in Nanoforms as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Silver Gluconate from Gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silver gluconate from gluconic acid. The document details the chemical principles, experimental protocols, and data presentation for the preparation of this important silver salt. The information is intended for a technical audience in the fields of chemical research, materials science, and pharmaceutical development.

Introduction

This compound is a salt of silver and gluconic acid with the chemical formula C₆H₁₁AgO₇. It combines the antimicrobial properties of silver ions with the biocompatibility of the gluconate anion, making it a compound of interest for various applications, including as an antimicrobial agent in medical and pharmaceutical preparations. This guide outlines a robust and reproducible method for the synthesis of this compound.

Synthesis of this compound: An Overview

The synthesis of this compound from gluconic acid is typically achieved through an acid-base reaction. In this process, gluconic acid is reacted with a basic silver salt, such as silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃). The reaction with silver carbonate is often preferred as it proceeds with the evolution of carbon dioxide, driving the reaction to completion.

Reaction Scheme:

2 C₆H₁₂O₇ (Gluconic Acid) + Ag₂CO₃ (Silver Carbonate) → 2 C₆H₁₁AgO₇ (this compound) + H₂O + CO₂

An alternative pathway involves the reaction of gluconic acid with silver oxide:

2 C₆H₁₂O₇ (Gluconic Acid) + Ag₂O (Silver Oxide) → 2 C₆H₁₁AgO₇ (this compound) + H₂O

This guide will focus on the synthesis route utilizing silver carbonate, including the in-situ preparation of silver carbonate from a soluble silver salt like silver nitrate (B79036).

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Gluconic Acid | C₆H₁₂O₇ | 196.16 |

| Silver Nitrate | AgNO₃ | 169.87 |

| Sodium Carbonate | Na₂CO₃ | 105.99 |

| Silver Carbonate | Ag₂CO₃ | 275.75 |

| This compound | C₆H₁₁AgO₇ | 303.02[1] |

Table 2: Stoichiometry for the Synthesis of this compound

| Reactant | Molar Ratio (vs. Gluconic Acid) | Mass Ratio (vs. 1g Gluconic Acid) |

| Gluconic Acid | 1 | 1.00 g |

| Silver Carbonate | 0.5 | 0.70 g |

| Product | ||

| This compound | 1 | 1.54 g (Theoretical) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Preparation of Silver Carbonate

Objective: To synthesize silver carbonate from silver nitrate and sodium carbonate.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolve a calculated amount of silver nitrate in deionized water in a beaker.

-

In a separate beaker, dissolve a stoichiometric amount of sodium carbonate in deionized water.

-

While stirring the silver nitrate solution, slowly add the sodium carbonate solution. A pale yellow precipitate of silver carbonate will form immediately.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the silver carbonate precipitate in an oven at a low temperature (e.g., 60-70°C) to avoid decomposition.

Synthesis of this compound

Objective: To synthesize this compound from gluconic acid and freshly prepared silver carbonate.

Materials:

-

Gluconic acid (typically available as a 50% aqueous solution)

-

Freshly prepared silver carbonate (from section 4.1)

-

Deionized water

-

Ethanol

Equipment:

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Filtration setup (e.g., Buchner funnel)

-

Rotary evaporator (optional)

Procedure:

-

In a reaction flask, prepare an aqueous solution of gluconic acid. If using a 50% solution, dilute it with deionized water.

-

Slowly add the freshly prepared silver carbonate to the gluconic acid solution in small portions while stirring. Effervescence (release of CO₂) will be observed.

-

After the addition is complete, continue stirring the reaction mixture. Gentle heating (e.g., 40-50°C) can be applied to facilitate the reaction.

-

The reaction is complete when the effervescence ceases and the solid silver carbonate has dissolved.

-

Filter the resulting solution to remove any unreacted silver carbonate or other solid impurities.

-

The filtrate, which is an aqueous solution of this compound, can be concentrated using a rotary evaporator or by gentle heating to induce crystallization.

-

The this compound can be precipitated by adding a non-solvent like ethanol.

-

Collect the precipitated this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and products.

References

A Technical Guide to Silver Gluconate as a Precursor for Silver Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of silver gluconate as a precursor in the synthesis of silver nanoparticles (AgNPs). It details plausible experimental protocols, characterization techniques, and the mechanisms of action relevant to drug development, with a focus on antimicrobial applications.

Introduction: The Role of the Precursor in Nanoparticle Synthesis

Silver nanoparticles (AgNPs) are at the forefront of nanomedicine due to their unique physicochemical properties and broad-spectrum antimicrobial and anticancer activities.[1][2] The synthesis of AgNPs can be achieved through various physical, chemical, and biological methods, with chemical reduction being the most common approach due to its simplicity and scalability.[3][4] In this method, a silver salt precursor is reduced to form elemental silver atoms, which then nucleate and grow into nanoparticles.[4]

The choice of the silver precursor is a critical parameter that can influence the final properties of the nanoparticles. While silver nitrate (B79036) (AgNO₃) is the most widely used precursor, there is growing interest in alternative silver salts like this compound. The gluconate anion is a derivative of glucose, suggesting high biocompatibility and potentially offering a dual role as a reducing or stabilizing agent under certain reaction conditions. This guide explores the synthesis of AgNPs using this compound, providing a foundation for researchers in nanotechnology and drug development.

Synthesis of Silver Nanoparticles from this compound

The synthesis of AgNPs from a silver salt precursor generally involves three key components: the silver precursor itself, a reducing agent, and a stabilizing or capping agent to prevent aggregation of the nanoparticles.[5]

Core Components in Synthesis

-

Silver Precursor : this compound (AgC₆H₁₁O₇). While less common than silver nitrate, it serves as the source of silver ions (Ag⁺).

-

Reducing Agent : Glucose (C₆H₁₂O₆) is a mild, non-toxic reducing agent often used in "green" synthesis methods.[6][7] In an alkaline medium, the aldehyde group of glucose can reduce silver ions to metallic silver atoms (Ag⁰), while glucose itself is oxidized to gluconate.[1]

-

Stabilizing Agent : Polyvinylpyrrolidone (PVP) is a widely used polymer stabilizer.[8][9] It prevents nanoparticle aggregation by forming a protective layer on the particle surface, ensuring colloidal stability through steric repulsion.[9][10] The amount of PVP can also influence the final particle size.[9]

Experimental Protocol: Chemical Reduction Method

The following protocol describes a representative method for synthesizing AgNPs using this compound, adapted from established procedures for silver salts.[1][6]

Materials:

-

This compound (AgC₆H₁₁O₇)

-

D-Glucose (C₆H₁₂O₆)

-

Polyvinylpyrrolidone (PVP, MW 40,000)

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Deionized Water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M aqueous solution of this compound.

-

Prepare a 0.1 M aqueous solution of D-Glucose.

-

Prepare a 1% (w/v) aqueous solution of PVP.

-

Prepare a 0.1 M aqueous solution of NaOH.

-

-

Reaction Setup:

-

In a 250 mL round-bottom flask, add 100 mL of the 1% PVP solution.

-

Begin stirring the PVP solution vigorously with a magnetic stir bar and heat the flask to 80°C in a water or oil bath.[6]

-

-

Addition of Reactants:

-

Once the temperature is stable, add 10 mL of the 0.1 M D-Glucose solution to the heated PVP solution.

-

Subsequently, use a syringe pump to add 20 mL of the 0.1 M this compound solution dropwise at a constant rate (e.g., 1 mL/min).

-

Adjust the pH of the reaction mixture to approximately 11 using the 0.1 M NaOH solution to facilitate the reduction process.[1]

-

-

Reaction and Observation:

-

Continue heating and stirring the mixture for 1-2 hours.

-

The formation of AgNPs is indicated by a color change in the solution, typically from colorless to pale yellow and then to a darker yellowish-brown.[7]

-

-

Purification:

-

After the reaction is complete, cool the colloidal solution to room temperature.

-

Centrifuge the solution at a high speed (e.g., 12,000 rpm for 20 minutes) to separate the AgNPs from the reaction medium.

-

Discard the supernatant and re-disperse the nanoparticle pellet in deionized water. Repeat this washing step three times to remove any unreacted reagents.

-

-

Storage:

-

Store the purified AgNP dispersion in a dark bottle at 4°C to maintain stability.

-

Experimental Workflow Diagram

Caption: Workflow for the chemical reduction synthesis of AgNPs.

Summary of Experimental Parameters

The precise control of reaction parameters is crucial for synthesizing AgNPs with desired characteristics such as size, shape, and stability.

| Parameter | Value / Range | Purpose / Effect | Reference(s) |

| Precursor | This compound | Source of Ag⁺ ions | - |

| Reducing Agent | D-Glucose | Reduces Ag⁺ to Ag⁰ | [6][7] |

| Stabilizing Agent | Polyvinylpyrrolidone (PVP) | Prevents aggregation, controls size | [8][9] |

| Molar Ratio (Glucose:Ag) | 2:1 | Affects reduction rate and particle size | [6] |

| PVP Concentration | 1% (w/v) | Influences particle stability and size | [9] |

| Reaction Temperature | 50 - 90 °C | Affects nucleation and growth kinetics | [6] |

| pH | ~11 (Alkaline) | Accelerates the reduction of Ag⁺ by glucose | [1] |

| Reaction Time | 1 - 2 hours | Allows for complete particle formation and growth | [4] |

Characterization of Silver Nanoparticles

Proper characterization is essential to confirm the synthesis of AgNPs and to determine their physicochemical properties, which dictate their biological activity.[11]

Key Characterization Techniques

-

UV-Visible (UV-Vis) Spectroscopy : This is the primary technique to confirm AgNP formation. AgNPs exhibit a characteristic Surface Plasmon Resonance (SPR) absorption peak, typically in the range of 400-450 nm, due to the collective oscillation of electrons.[12] The position and shape of the SPR peak provide information about the particle size and dispersity.[2]

-

Dynamic Light Scattering (DLS) : DLS measures the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension. It is also used to determine the Zeta Potential, which indicates the surface charge and colloidal stability of the nanoparticles.[11]

-

Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) : These microscopy techniques are used to visualize the morphology (shape and size) and surface characteristics of the synthesized AgNPs.[12] TEM provides higher resolution for individual particle analysis, while SEM is useful for observing the overall sample morphology.

-

X-Ray Diffraction (XRD) : XRD analysis confirms the crystalline nature of the AgNPs. The diffraction peaks can be indexed to the face-centered cubic (fcc) structure of metallic silver, confirming the reduction of silver ions to their elemental form.[12]

-

Fourier Transform Infrared Spectroscopy (FTIR) : FTIR is used to identify the functional groups of the stabilizing agent (e.g., PVP) present on the surface of the nanoparticles, confirming that the particles are successfully capped.[11]

Typical Characterization Data for AgNPs

| Technique | Parameter Measured | Typical Result | Reference(s) |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | 400 - 450 nm | [12][13] |

| DLS | Hydrodynamic Diameter | 10 - 100 nm (synthesis dependent) | [7] |

| DLS | Polydispersity Index (PDI) | < 0.3 for monodisperse samples | - |

| DLS | Zeta Potential | -30 mV to +30 mV (stable if > |25| mV) | - |

| TEM / SEM | Morphology and Size | Spherical particles, size consistent with DLS | [12] |

| XRD | Crystalline Structure | Diffraction peaks at (111), (200), (220), (311) planes for fcc silver | [12] |

| FTIR | Surface Functional Groups | Peaks corresponding to C=O and C-N bonds from PVP capping agent | [11] |

Antimicrobial Mechanism of Action

For drug development professionals, understanding the mechanism by which AgNPs exert their antimicrobial effects is crucial. The action is multifaceted, making it difficult for bacteria to develop resistance.[14]

The antimicrobial activity of AgNPs involves four primary mechanisms:[14][15]

-

Cell Wall and Membrane Adhesion : AgNPs anchor to the bacterial cell wall, disrupting its integrity and increasing membrane permeability.[16][17]

-

Penetration and Release of Silver Ions (Ag⁺) : Smaller AgNPs can penetrate the bacterial cell. Once inside, they release Ag⁺ ions, which are highly reactive.[14][17] These ions can interact with sulfur-containing proteins and phosphorus-containing compounds like DNA, disrupting vital cellular processes.[16]

-

Generation of Reactive Oxygen Species (ROS) : AgNPs and released Ag⁺ ions can catalyze the production of ROS (e.g., superoxide (B77818) radicals, hydroxyl radicals). This leads to oxidative stress, which damages lipids, proteins, and DNA, ultimately causing cell death.[14][17]

-

Modulation of Signal Transduction : AgNPs can interfere with bacterial signal transduction pathways by dephosphorylating key proteins, which can inhibit cell proliferation and lead to apoptosis.[15][18]

Signaling Pathway Diagram for Antimicrobial Action

Caption: Multifaceted antimicrobial mechanism of silver nanoparticles.

Conclusion

While this compound is not as extensively studied as silver nitrate, it presents a viable and potentially more biocompatible precursor for the synthesis of silver nanoparticles. The chemical reduction method using a green reducing agent like glucose and a polymer stabilizer like PVP offers a robust framework for producing stable AgNPs. The resulting nanoparticles exhibit well-documented, multi-pronged antimicrobial mechanisms that are of significant interest for combating antibiotic resistance and developing novel therapeutic agents. Further research optimizing the synthesis parameters specifically for this compound could lead to the development of AgNPs with enhanced properties for advanced applications in drug delivery and medicine.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. Silver nanoparticles: synthesis, characterisation and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Green synthesis of silver nanoparticles with glucose for conductivity enhancement of conductive ink :: BioResources [bioresources.cnr.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Influence of Poly(vinylpyrrolidone) concentration on properties of silver nanoparticles manufactured by modified thermal treatment method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Silver Nanoparticles: Synthesis, Characterization, Properties, Applications, and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. akademiabaru.com [akademiabaru.com]

- 14. Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]

- 16. dovepress.com [dovepress.com]

- 17. mdpi.com [mdpi.com]

- 18. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Antimicrobial Action of Silver Gluconate

Introduction

Silver and its compounds have been utilized for their antimicrobial properties for centuries, a phenomenon known as the "oligodynamic effect," where minute concentrations of metal ions exert a lethal effect on microbial cells.[1][2] Silver gluconate is a water-soluble organic salt of silver that serves as an effective delivery vehicle for the highly bioactive silver ion (Ag⁺). This guide provides a detailed examination of the multi-faceted antimicrobial mechanism of silver ions released from compounds like this compound, presents quantitative efficacy data from related silver compounds, outlines key experimental protocols, and visualizes the core processes for researchers, scientists, and drug development professionals.

The Core Mechanism: A Multi-Target Assault on Microbial Cells

The antimicrobial efficacy of this compound is not attributed to the gluconate salt itself but to its dissociation in aqueous environments to release silver ions (Ag⁺). These ions execute a multi-pronged attack on microbial cells, ensuring high efficacy and making the development of resistance more challenging than for single-target antibiotics. The mechanism can be categorized into three primary actions: disruption of the cell envelope, inhibition of intracellular functions, and generation of oxidative stress.

1. Disruption of the Bacterial Cell Envelope

The initial interaction between the silver ion and a microbial cell occurs at the outer surface.

-

Electrostatic Attraction: Bacterial cell surfaces are typically negatively charged, leading to a strong electrostatic attraction with the positively charged Ag⁺ ions.[3][4]

-

Cell Wall and Membrane Damage: Upon binding, silver ions interact with sulfur-containing proteins and phospholipids (B1166683) within the cell wall and cytoplasmic membrane.[5][6] This binding disrupts the structural integrity of the cell envelope, leading to a significant increase in membrane permeability.[3][7]

-

Loss of Cellular Contents: The compromised membrane allows for the leakage of vital intracellular components, such as potassium (K⁺) ions, and disrupts the proton motive force, which is critical for ATP production.[2][5] Electron microscopy studies have revealed that this damage manifests as the shrinkage of the cytoplasmic membrane and its separation from the cell wall, ultimately leading to cell lysis.[5]

2. Intracellular Targets and Metabolic Inhibition

Once the cell envelope is breached, or via transport through membrane porins, silver ions penetrate the cytoplasm and wreak havoc on essential cellular machinery.[2]

-

Inactivation of Enzymes: A primary intracellular target for Ag⁺ is the thiol (sulfhydryl) groups found in many essential enzymes, particularly those in the respiratory chain.[1][5] By binding to these groups, silver ions denature the proteins and inactivate the enzymes, effectively shutting down cellular respiration and energy production.[2][3]

-

Interference with Nucleic Acids and Protein Synthesis: Silver ions have a high affinity for nucleic acids. They interact with the bases in DNA, causing the DNA to condense into a form that prevents replication and transcription.[1][5] Furthermore, Ag⁺ can bind to ribosomes, causing their denaturation and inhibiting the synthesis of new proteins, which is fatal to the cell.[3][8] Studies on silver nanoclusters, which also act via ion release, have shown they can directly block the loading of the helicase complex (MCM) onto DNA, thereby preventing the initiation of DNA replication.[9][10]

3. Generation of Reactive Oxygen Species (ROS)

A crucial and potent aspect of silver's antimicrobial action is its ability to induce oxidative stress.

-

ROS Production: The interaction of silver ions with the bacterial respiratory chain can disrupt electron transport, leading to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻).[11][12]

-

Oxidative Damage: These highly reactive molecules cause widespread damage to cellular components. ROS can oxidize lipids, leading to further membrane damage, and can damage proteins and DNA, contributing to the lethal effects of the silver ions.[3][13] Research indicates that ROS-mediated activity may be responsible for almost half of the total bactericidal effect of silver ion disinfection.[11]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the multi-targeted mechanism of silver ions.

Quantitative Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific data for this compound is not detailed in the surveyed literature, the following table summarizes reported MIC and MBC values for other silver compounds, which act through the same mechanism of Ag⁺ ion release. This data illustrates the potent, low-concentration efficacy of silver ions against a range of pathogens.

| Silver Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Silver Nanoparticles | Staphylococcus aureus | 625 | 625 | [14][15] |

| Silver Nanoparticles | Pseudomonas aeruginosa (Multidrug-Resistant) | 1.406 - 5.625 | 2.813 - 5.625 | [16] |

| Silver Nanoparticles | Enterococcus faecalis | 15 | Not Reported | [17][18] |

| Silver Nanoparticles | Klebsiella pneumoniae | 15 | Not Reported | [17][18] |

| Silver Nanoparticles | Candida albicans | 15 | Not Reported | [17][18] |

| Silver Nanoparticles | Streptococcus mutans | 60 ± 22.36 | Not Reported | [19] |

| Silver Nanoparticles | Lactobacillus acidophilus | 15 ± 5.59 | Not Reported | [19] |

Experimental Protocols

Standardized methods are crucial for determining the antimicrobial efficacy of silver compounds. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth macrodilution method is a standard protocol.

-

Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the silver compound (e.g., this compound or silver nanoparticles) is prepared in a sterile liquid growth medium, such as Mueller-Hinton Broth (MHB) or Brain Heart Infusion (BHI) broth, in test tubes.[14][20]

-

Preparation of Inoculum: A pure culture of the test microorganism is grown and then suspended in broth. The suspension is adjusted to a concentration of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, which corresponds to a 0.5 McFarland turbidity standard.[14] This is then further diluted to achieve a final desired inoculum concentration in the test tubes.

-

Inoculation: Each tube containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.[20][21]

-

Controls: A positive control tube (broth with inoculum, no antimicrobial) and a negative control tube (broth only) are included to ensure the viability of the organism and the sterility of the medium, respectively.[14]

-

Incubation: All tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[14][22]

-

Interpretation: After incubation, the tubes are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is recorded as the lowest concentration of the silver compound in which there is no visible growth.[14]

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

-

Subculturing: Following the MIC determination, a small aliquot (e.g., 50-100 µL) is taken from each tube that showed no visible growth.[14]

-

Plating: The aliquot is spread onto a sterile agar (B569324) plate (e.g., BHI agar) that does not contain any antimicrobial agent.[14][22]

-

Incubation: The agar plates are incubated (e.g., at 37°C for 24 hours) to allow any surviving bacteria to grow into visible colonies.[14]

-

Interpretation: The MBC is the lowest concentration of the silver compound that results in no microbial growth on the agar plate, or a 99.9% reduction in CFU compared to the original inoculum count.[14][15]

Experimental Workflow

The following diagram outlines the logical workflow for determining MIC and MBC values.

References

- 1. Antimicrobial Activity of Silver-Treated Bacteria against Other Multi-Drug Resistant Pathogens in Their Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the mechanisms of antimicrobial actions by silver ions [cleanroomtechnology.com]

- 3. Silver Nanoparticles: Bactericidal and Mechanistic Approach against Drug Resistant Pathogens | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of microbes mediated biosynthesis of silver nanoparticles and their enhanced antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]

- 9. Inhibition of DNA replication initiation by silver nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of DNA replication initiation by silver nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silver-ion-mediated reactive oxygen species generation affecting bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Silver Nanoparticles: Mechanism of Action and Probable Bio-Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. Comparative Evaluation of Antimicrobial Efficacy of Silver Nanoparticles and 2% Chlorhexidine Gluconate When Used Alone and in Combination Assessed Using Agar Diffusion Method: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative Evaluation of Antimicrobial Efficacy of Silver Nanoparticles and 2% Chlorhexidine Gluconate When Used Alone and in Combination Assessed Using Agar Diffusion Method: An In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro evaluation of antimicrobial property of silver nanoparticles and chlorhexidine against five different oral pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Comparison of Antibacterial Mode of Action of Silver Ions and Silver Nanoformulations With Different Physico-Chemical Properties: Experimental and Computational Studies [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

The Role of Silver Gluconate in the Induction of Oxidative Stress in Bacteria: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of alternative antimicrobial agents. Silver compounds have long been recognized for their broad-spectrum antimicrobial properties. This technical guide focuses on silver gluconate, elucidating its primary mechanism of action: the induction of oxidative stress in bacterial cells. This compound acts as a carrier for the highly reactive silver ion (Ag+), which, upon release, triggers a cascade of cytotoxic events. This document provides an in-depth examination of the molecular pathways involved, including the generation of reactive oxygen species (ROS), the depletion of cellular antioxidant defenses, and the subsequent damage to critical macromolecules such as lipids, proteins, and DNA. Furthermore, this guide compiles quantitative data from various studies into structured tables for comparative analysis and presents detailed experimental protocols for key assays used to measure oxidative stress. Visual diagrams generated using Graphviz are provided to illustrate complex signaling pathways and experimental workflows, offering a comprehensive resource for professionals in the field of antimicrobial research and development.

Introduction: The Antimicrobial Power of Silver

Silver has been utilized for centuries as a potent antimicrobial agent. In the modern era, with the rise of multi-drug resistant pathogens, there is a renewed interest in understanding and harnessing its bactericidal mechanisms. This compound is a salt that readily dissociates in aqueous environments to release silver ions (Ag+) and gluconate. It is the silver ion that serves as the primary active species responsible for the compound's antimicrobial effects.[1]

One of the principal mechanisms by which silver ions exert their bactericidal activity is through the induction of oxidative stress.[2][3] This process involves the generation of highly reactive oxygen species (ROS) that overwhelm the bacterium's antioxidant defense systems, leading to widespread cellular damage and ultimately, cell death.[4][5] This guide will dissect the multifaceted role of the silver ion, the active component of this compound, in initiating and propagating this lethal oxidative cascade within bacteria.

Core Mechanism: Silver Ion-Mediated Oxidative Stress

The antimicrobial action of this compound begins with the release of Ag+ ions. These ions can then interact with and penetrate the bacterial cell wall and membrane.[6][7] Once inside the cytoplasm, Ag+ ions initiate a cascade of events that culminate in a state of severe oxidative stress. The primary targets include the bacterial respiratory chain and thiol-containing proteins.[7][8][9] Disruption of these systems leads to the production of ROS, which are the main effectors of oxidative damage.[4][8]

Key Pathways of Oxidative Damage

Generation of Reactive Oxygen Species (ROS)

Silver ions have a high affinity for the membrane-bound respiratory chain enzymes in bacteria.[6] This interaction can inhibit enzyme function, causing electrons to leak from the transport chain. These escaped electrons react with molecular oxygen (O₂) to form superoxide (B77818) radicals (O₂•−), a primary ROS.[5] The cell's natural defenses, such as superoxide dismutase (SOD), may convert O₂•− to hydrogen peroxide (H₂O₂). While H₂O₂ is less reactive, in the presence of free metal ions like Ag+ (or intracellular iron), it can participate in Fenton-like reactions to generate highly damaging hydroxyl radicals (•OH).[10] The accumulation of these ROS leads to a state of oxidative stress.[2]

Depletion of Antioxidant Defenses

Bacteria possess intrinsic defense mechanisms to neutralize ROS, including enzymatic and non-enzymatic antioxidants. Key non-enzymatic antioxidant glutathione (B108866) (GSH) contains a thiol (-SH) group, which is a primary target for Ag+ ions.[10] Silver ions bind avidly to these thiol groups, leading to the depletion of the cellular GSH pool and diminishing the bacterium's capacity to scavenge free radicals.

Furthermore, silver ions can directly interact with antioxidant enzymes.[11] While some studies report an initial compensatory increase in the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT) in response to stress[12][13], prolonged exposure or high concentrations of Ag+ can lead to the inhibition of these enzymes, further crippling the cell's ability to cope with the ROS onslaught.[11][14][15]

Damage to Cellular Macromolecules

The excessive production of ROS and the compromised antioxidant defenses result in significant damage to vital cellular components:

-

Lipid Peroxidation: ROS, particularly the hydroxyl radical, attack the polyunsaturated fatty acids in the bacterial cell membrane, initiating a chain reaction known as lipid peroxidation.[16][17] This process degrades the membrane, leading to increased permeability, loss of structural integrity, and leakage of cytoplasmic contents.[17][18]

-

Protein Oxidation: Proteins are susceptible to oxidative damage, which can lead to the carbonylation of amino acid residues and the oxidation of thiol groups, causing protein misfolding, aggregation, and inactivation of enzymes.[16]

-

DNA Damage: ROS can cause severe damage to nucleic acids, including single- and double-strand breaks, and oxidation of nucleotide bases (e.g., formation of 8-oxo-guanine).[12][19] This damage can disrupt DNA replication and transcription, leading to mutations and cell death.[4][13]

Quantitative Analysis of Oxidative Stress Markers

The following tables summarize findings on the impact of silver nanoparticles (AgNPs) and silver ions (Ag+), which are the active components derived from this compound, on various markers of oxidative stress in bacteria.

Table 1: Effect of Silver on ROS Levels in Bacteria

| Bacterial Species | Silver Compound/Concentration | Assay Used | Key Result | Citation |

|---|---|---|---|---|

| E. coli, S. aureus | Silver Ions (from AgNO₃) | Reporter Strains | ROS generation accounted for almost half the log reduction in bacterial populations. | [8][9] |

| K. pneumoniae, P. aeruginosa | Plant-based AgNPs (40 µg) | DCFDA | Significant increase in fluorescence intensity, indicating high ROS levels. | [16] |

| E. coli | PVP-AgNPs (0.5 µM) | ROS-Glo™ H₂O₂ Assay | Significantly higher Relative Luminescence Units (RLU) compared to control. | [10][20] |

| S. aureus, E. coli, P. aeruginosa | Biosynthesized Ag-NPs | Not specified | Demonstrated a direct correlation between increased ROS levels and antimicrobial activity. |[2] |

Table 2: Impact of Silver on Lipid and Protein Damage

| Bacterial Species | Marker | Silver Compound | Key Result | Citation |

|---|---|---|---|---|

| E. coli, S. aureus | Lipid Peroxidation (MDA) | AgNPs | Significant increase in malondialdehyde (MDA) levels compared to control. | [12] |

| P. aeruginosa, S. aureus | Lipid Peroxidation (MDA) | AgNPs (1-2 µg/mL) | High levels of MDA observed, indicating significant oxidative stress. | [18] |

| K. pneumoniae | Protein Thiol Levels | Plant-based AgNPs | Increased levels of protein thiols (0.672 nM) compared to control (0.441 nM). | [16] |

| E. coli | Macromolecular Oxidation | Ag-NPs | Evidence of oxidation at the level of DNA, lipids, and proteins. |[2] |

Table 3: Changes in Antioxidant Enzyme Activity upon Silver Exposure

| Bacterial Species | Enzyme | Silver Compound | Key Result | Citation |

|---|---|---|---|---|

| E. coli, S. aureus | Superoxide Dismutase (SOD) | AgNPs | Elevated levels of SOD activity compared to untreated cells. | [12][13] |

| E. coli | Catalase (CAT) | Ag-NPs, Cu-NPs, ZnO-NPs | Ag-NPs and Cu-NPs at IC₅₀ significantly decreased CAT activity. | [14] |

| S. epidermidis | Superoxide Dismutase (SOD) | Ag-NPs (at IC₅₀) | Highest increase in SOD activity observed compared to other tested nanoparticles. | [14] |

| General | Catalase (CAT) | AgNPs (20 nm) | Formation of AgNP-CAT complex impaired enzymatic activity. |[15][21] |

Experimental Protocols for Measuring Oxidative Stress

Measurement of Intracellular ROS using H₂DCFDA

The 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) assay is a common method for detecting intracellular ROS. H₂DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to H₂DCF, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[16][22]

Protocol:

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

-

Treatment: Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS. Treat the bacterial suspension with the desired concentration of this compound (or control) and incubate for a specified time (e.g., 1 hour) at 37°C.[16]

-

Washing: Centrifuge the samples to remove the treatment solution and wash the cells again with PBS.

-

Probe Loading: Resuspend the cells in PBS containing 10 µM H₂DCFDA. Incubate in the dark for 30 minutes at 37°C.[16]

-

Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 490 nm and 527 nm, respectively.[22]

-

Analysis: Compare the fluorescence intensity of the silver-treated samples to the untreated control. An increase in fluorescence indicates an increase in intracellular ROS.

Assessment of Lipid Peroxidation (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Prepare bacterial cell lysates from control and silver-treated cultures.

-

Reaction Mixture: To a known volume of cell lysate, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA).

-

Incubation: Heat the mixture at 95°C for approximately 60 minutes to facilitate the reaction between MDA and TBA.

-

Cooling: Cool the samples on ice to stop the reaction.

-

Centrifugation: Centrifuge the samples to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA. The results are typically expressed as nmol of MDA per mg of protein.

Evaluation of Catalase (CAT) Activity

Catalase is an antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. Its activity can be measured by monitoring the rate of H₂O₂ disappearance.

Protocol:

-

Lysate Preparation: Prepare cell-free lysates from control and silver-treated bacterial cultures.

-

Reaction Initiation: Add a known amount of cell lysate protein to a reaction buffer (e.g., potassium phosphate (B84403) buffer) containing a known concentration of H₂O₂.

-

Measurement: Monitor the decrease in absorbance at 240 nm over time using a spectrophotometer. The decomposition of H₂O₂ leads to a decrease in absorbance at this wavelength.

-

Calculation: The enzyme activity is calculated based on the rate of change in absorbance and is typically expressed in units per milligram of protein (U/mg protein), where one unit of catalase decomposes one µmol of H₂O₂ per minute.

Conclusion and Future Directions

This compound serves as an effective delivery vehicle for silver ions, which are potent inducers of oxidative stress in bacteria. The mechanism is multifaceted, involving the disruption of the electron transport chain, generation of ROS, depletion of crucial antioxidants like glutathione, and subsequent oxidative damage to lipids, proteins, and DNA.[2][4][12] This cascade of events overwhelms the bacterial cell's defense and repair systems, leading to cell death.

The data and protocols presented in this guide underscore the central role of oxidative stress in the antimicrobial action of silver. This mechanism is fundamentally different from that of many conventional antibiotics, making silver compounds a promising avenue for combating antibiotic-resistant infections.

Future research should focus on understanding the species-specific responses to silver-induced oxidative stress, exploring synergistic combinations of this compound with other antimicrobial agents, and developing novel delivery systems to enhance efficacy and minimize potential host toxicity. A deeper understanding of these mechanisms will be critical for the strategic development of new silver-based therapeutics in the ongoing fight against infectious diseases.

References

- 1. Antimicrobial Activity of Silver-Treated Bacteria against Other Multi-Drug Resistant Pathogens in Their Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative stress generation of silver nanoparticles in three bacterial genera and its relationship with the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silver Nanoparticles: Bactericidal and Mechanistic Approach against Drug Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the mechanisms of antimicrobial actions by silver ions [cleanroomtechnology.com]

- 5. mdpi.com [mdpi.com]

- 6. Silver Nanoparticles: Mechanism of Action and Probable Bio-Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silver-ion-mediated reactive oxygen species generation affecting bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Silver nanoparticles restrict microbial growth by promoting oxidative stress and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Silver nanoparticles restrict microbial growth by promoting oxidative stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of the Effects of Ag, Cu, ZnO and TiO2 Nanoparticles on the Expression Level of Oxidative Stress-Related Genes and the Activity of Antioxidant Enzymes in Escherichia coli, Bacillus cereus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interaction of silver nanoparticles with antioxidant enzymes - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 16. Reactive oxygen species induced oxidative damage to DNA, lipids, and proteins of antibiotic-resistant bacteria by plant-based silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Silver and Copper Nanoparticles Induce Oxidative Stress in Bacteria and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bactericidal and Cytotoxic Properties of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Current Knowledge on the Oxidative-Stress-Mediated Antimicrobial Properties of Metal-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Core Tenets of Silver Gluconate's Interaction with Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver gluconate, a salt of silver and gluconic acid, is utilized in various medical and industrial applications, primarily for its antimicrobial properties. The efficacy of this compound is intrinsically linked to the release of silver ions (Ag+), which are highly reactive and readily interact with a multitude of biological macromolecules, most notably proteins. Understanding the fundamental interactions between silver ions derived from this compound and proteins is paramount for elucidating its mechanism of action, optimizing its applications, and assessing its toxicological profile. This technical guide provides a comprehensive overview of these core interactions, detailing the binding mechanisms, resultant structural and functional alterations in proteins, and the key experimental protocols used for their investigation.

Primary Mechanisms of Interaction

The interaction of silver ions with proteins is multifaceted, but it is primarily driven by the high affinity of Ag+ for specific amino acid residues.

1.1. Thiol Group Binding: The most significant interaction occurs with the sulfhydryl (thiol) groups of cysteine residues.[1][2] Silver ions have a strong propensity to form stable covalent bonds with sulfur, leading to the formation of silver-thiolate complexes (Protein-S-Ag). This interaction can disrupt disulfide bonds or block free cysteine residues that are often critical for protein structure and function, including the active sites of enzymes.[1]

1.2. Interactions with Other Residues: While cysteine binding is predominant, silver ions can also interact with other amino acid side chains, albeit with lower affinity. These include the imidazole (B134444) group of histidine, the carboxyl groups of aspartate and glutamate, and the thioether group of methionine.[3]

1.3. Electrostatic and Non-specific Interactions: Initial interactions can also be driven by electrostatic forces between the positively charged silver ions and negatively charged patches on the protein surface. Furthermore, non-specific binding can occur, leading to the formation of a "protein corona" around silver species.[4][5][6]

Consequences of this compound-Protein Interactions

The binding of silver ions to proteins can induce a cascade of events, leading to significant alterations in protein structure and function.

2.1. Enzyme Inhibition: A primary consequence of silver ion binding is the potent inhibition of enzyme activity. By targeting cysteine residues within the active site or allosteric sites, silver can block substrate binding or prevent the conformational changes necessary for catalysis. For instance, silver nitrate (B79036) has been shown to act as a competitive inhibitor of invertase. This inhibitory effect is a cornerstone of silver's antimicrobial action, as it can disrupt critical metabolic pathways in microorganisms.

2.2. Protein Denaturation and Aggregation: The interaction with silver ions can lead to significant conformational changes in proteins. Disruption of disulfide bonds and interference with other non-covalent interactions that maintain the protein's three-dimensional structure can lead to partial unfolding or denaturation.[4][7] Studies on bovine serum albumin (BSA) have shown a decrease in α-helical content upon interaction with silver nanoparticles.[1] In some cases, these structural perturbations can expose hydrophobic regions, leading to protein aggregation.[8]

2.3. Induction of Oxidative Stress: Silver ions can indirectly cause protein damage by promoting the generation of reactive oxygen species (ROS).[9][10] This can lead to the oxidation of amino acid residues and the formation of protein carbonyls, further contributing to loss of function and cellular damage.

Quantitative Analysis of Silver-Protein Interactions

The binding affinity and stoichiometry of silver-protein interactions can be quantified using various biophysical techniques. The following table summarizes representative quantitative data from studies on silver nanoparticles and silver ions with model proteins. While specific data for this compound is limited, these values provide a strong indication of the expected interaction parameters.

| Protein | Silver Species | Technique | Binding Constant (K) | Stoichiometry (n) | Reference |

| Bovine Serum Albumin (BSA) | Silver Nanoparticles | Fluorescence Spectroscopy | K_app = 2.6 x 10^4 M^-1 | 1.3 | [1] |

| Amyloid Beta (Aβ40) | Silver Ions (Ag+) | Not Specified | 25 ± 12 µM | Not Specified | [11] |

| Tetrapeptide (HEWM) | Silver Ions (Ag+) | Fluorometric Titration | log(K_ass) = 6.4 ± 0.2 | Not Specified | [3] |

| Tetrapeptides (HX1X2M/MX1X2H) | Silver Ions (Ag+) | Fluorometric Titration | log(K_ass) = 5.3 - 6.6 | Not Specified | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interactions between this compound and proteins.

4.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (silver ions from this compound) to a macromolecule (protein).[12][13][14][15]

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Methodology:

-

Prepare a solution of the target protein in a suitable buffer (e.g., MOPS, as it has low interaction with silver ions) in the ITC sample cell.

-

Prepare a solution of this compound in the same buffer in the injection syringe.

-

Perform a series of injections of the this compound solution into the protein solution while monitoring the heat evolved or absorbed.

-

A control experiment, injecting this compound into the buffer alone, should be performed to determine the heat of dilution.

-

The resulting data is a titration curve of heat change per injection versus the molar ratio of silver to protein.

-

Fit the integrated heat data to a suitable binding model to extract the thermodynamic parameters.

-

4.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess changes in the secondary structure of a protein upon interaction with a ligand.[16][17]

-

Objective: To determine if the binding of silver ions from this compound alters the α-helix, β-sheet, or random coil content of the protein.

-

Methodology:

-

Prepare solutions of the protein in a suitable buffer.

-

Record the far-UV CD spectrum (typically 190-260 nm) of the protein alone.

-

Prepare a series of samples with a constant protein concentration and increasing concentrations of this compound.

-

Record the far-UV CD spectrum for each sample.

-

Analyze the changes in the CD signal, particularly at the characteristic wavelengths for α-helices (negative bands at ~208 and 222 nm) and β-sheets (negative band at ~218 nm), to quantify changes in secondary structure content.

-

4.3. Fluorescence Spectroscopy

This technique is used to monitor changes in the local environment of fluorescent amino acid residues (tryptophan, tyrosine) upon ligand binding.

-

Objective: To determine binding constants and understand the nature of the interaction by observing the quenching of intrinsic protein fluorescence.

-

Methodology:

-

Prepare a solution of the protein in a suitable buffer.

-

Excite the protein at a wavelength specific for tryptophan (~295 nm) or tyrosine (~280 nm) and record the emission spectrum.

-

Titrate the protein solution with increasing concentrations of this compound and record the emission spectrum after each addition.

-

Analyze the decrease in fluorescence intensity (quenching) using the Stern-Volmer equation to calculate quenching constants.

-

Binding constants and the number of binding sites can be determined by further analysis of the quenching data.

-

4.4. Mass Spectrometry (MS)

MS can be used to identify the specific amino acid residues that are modified by silver ions.[18][19][20]

-

Objective: To map the binding sites of silver ions on the protein.

-

Methodology:

-

Incubate the protein with this compound.

-

Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Analyze the peptide mixture using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).

-

Compare the mass spectra of the modified and unmodified protein digests.

-

Peptides that have an increased mass corresponding to the addition of a silver ion indicate the location of a binding site.

-

Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact modified amino acid within the peptide.

-

Signaling Pathways and Cellular Responses

The interaction of silver with proteins can trigger various cellular signaling pathways, often as a response to cellular stress.

5.1. Oxidative Stress and Apoptosis Pathway

Silver ions are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can activate signaling cascades that result in programmed cell death (apoptosis).

Caption: Oxidative stress and apoptosis signaling pathway induced by silver ions.

5.2. Experimental Workflow for Protein Interaction Analysis

A typical workflow for investigating the interaction of this compound with a protein involves a combination of techniques to build a comprehensive picture of the binding event and its consequences.

References

- 1. Protein interactions with silver nanoparticles: Green synthesis, and biophysical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silver nanoparticle interactions with glycated and non-glycated human serum albumin mediate toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward predicting silver ion binding in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein corona over silver nanoparticles triggers conformational change of proteins and drop in bactericidal potential of nanoparticles: Polyethylene glycol capping as preventive strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein Corona-Induced Modification of Silver Nanoparticle Aggregation in Simulated Gastric Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational change results in loss of enzymatic activity of jack bean urease on its interaction with silver nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of pH on interaction of silver nanoparticles - protein: Analyses by spectroscopic and thermodynamic ideology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucose-Functionalized Silver Nanoparticles as a Potential New Therapy Agent Targeting Hormone-Resistant Prostate Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silver Nanoparticles: Mechanism of Action and Probable Bio-Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular interactions, structural effects, and binding affinities between silver ions (Ag+) and amyloid beta (Aβ) peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 14. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 15. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. researchgate.net [researchgate.net]

- 20. AdductHunter: identifying protein-metal complex adducts in mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility and Dissociation Constant of Silver Gluconate in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver gluconate, the silver salt of gluconic acid, is a compound of interest in various fields, including pharmaceuticals and material science, due to the antimicrobial properties of silver ions and the biocompatibility of the gluconate anion. A thorough understanding of its aqueous solubility and dissociation behavior is critical for formulation development, stability studies, and predicting its bioavailability and environmental fate. This technical guide provides a comprehensive overview of the available data and outlines detailed experimental protocols for the determination of the solubility and dissociation constant of this compound in water.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound and its constituent ions is presented below.

| Parameter | Value | Source |

| This compound | ||

| Molecular Formula | C₆H₁₁AgO₇ | PubChem[1] |

| Molecular Weight | 303.02 g/mol | PubChem[1] |

| Gluconic Acid | ||

| pKa (at 25 °C) | ~3.7 - 3.86 | |

| Sodium Gluconate | ||

| Aqueous Solubility (at 25 °C) | 59 g/100 mL | PubChem[2] |

The high solubility of sodium gluconate suggests that the gluconate anion is highly hydrophilic.[2]

Chemical Equilibria in Aqueous Solution

The dissolution of this compound in water is governed by several equilibria. The primary equilibrium is the dissolution of the solid salt into its constituent ions: silver (Ag⁺) and gluconate (C₆H₁₁O₇⁻).

Caption: Dissolution of solid this compound into silver and gluconate ions.

The gluconate ion is the conjugate base of a weak acid, gluconic acid (H-Glu), and will therefore participate in an acid-base equilibrium in water.

Caption: Hydrolysis of the gluconate ion in water.

Experimental Protocols for Determination of Solubility and Ksp

Due to the lack of readily available data, the following protocols are provided as a guide for the experimental determination of the aqueous solubility and solubility product constant (Ksp) of this compound. These methods are adapted from established procedures for other sparingly soluble silver salts.[3]

Gravimetric Method for Solubility Determination

This method directly measures the mass of dissolved this compound in a saturated solution.

Workflow:

Caption: Workflow for the gravimetric determination of this compound solubility.

Titrimetric Method for Ksp Determination

This method involves determining the concentration of silver ions in a saturated solution by titration.

Workflow:

Caption: Workflow for the titrimetric determination of the Ksp of this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility and dissociation constant of this compound in water. While specific quantitative values for solubility and Ksp are not readily found in the literature, this guide provides detailed experimental protocols that can be employed by researchers to determine these crucial parameters. The provided workflows and diagrams offer a clear and structured approach for the characterization of this compound, which is essential for its application in pharmaceutical and other scientific domains. Further research is warranted to establish and publish these fundamental physicochemical constants.

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of Silver Gluconate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal decomposition behavior of silver gluconate. Due to a lack of specific experimental data on this compound in published literature, this guide synthesizes information from analogous compounds, namely other silver carboxylates (like silver acetate) and metallic gluconate salts (such as sodium and magnesium gluconate). This approach allows for a scientifically grounded prediction of the thermal properties and decomposition pathway of this compound.

Introduction to this compound and its Thermal Analysis

This compound, the silver salt of gluconic acid, is a compound of interest in various fields, including medicine and materials science, owing to the antimicrobial properties of silver ions and the biocompatibility of the gluconate ligand. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal stability, decomposition kinetics, and solid-state behavior of such compounds. This information is vital for determining appropriate storage conditions, understanding degradation pathways, and ensuring the quality and safety of products containing this compound.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is expected to be a multi-stage process involving dehydration, decomposition of the gluconate moiety, and reduction of silver ions to metallic silver. The anticipated stages are outlined below.

Table 1: Predicted Quantitative Data for the Thermal Decomposition of this compound

| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Predicted DSC Peak | Probable Evolved Species |

| Dehydration | 50 - 120 | Variable (dependent on hydration state) | Endothermic | H₂O |

| Decomposition of Gluconate | 180 - 350 | ~50-60% | Exothermic | CO₂, CO, H₂O, various organic fragments |

| Final Residue Formation | > 350 | - | - | Metallic Silver (Ag) |

Note: The data presented in this table are predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Proposed Decomposition Pathway

The thermal decomposition of this compound likely proceeds through the intramolecular redox reaction between the carboxylate group of the gluconate and the silver(I) ion. The polyhydroxy nature of the gluconate ligand will also influence the decomposition, leading to a complex series of reactions. A simplified, logical relationship for the decomposition is visualized below.

Caption: Predicted pathway for the thermal decomposition of this compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on a sample like this compound.

4.1. Thermogravimetric Analysis (TGA) Protocol

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

-

Experimental Conditions:

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Atmosphere: Dry nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min. An inert atmosphere is generally preferred for initial characterization to avoid complex oxidative side reactions.

-

Data Collection: Record the mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for each decomposition step.

-

Determine the onset and end temperatures for each distinct mass loss event.

-

Quantify the percentage of mass loss for each step and the final residual mass.

-

4.2. Differential Scanning Calorimetry (DSC) Protocol

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the fine this compound powder into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to ensure good thermal contact and contain any evolved gases.

-

-

Experimental Conditions:

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min. (The final temperature should be chosen based on the TGA results to avoid extensive decomposition that could damage the instrument).

-

-

Atmosphere: Dry nitrogen, with a flow rate of 50 mL/min.

-

Reference: An empty, sealed aluminum pan.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature to obtain the DSC thermogram.

-

Identify endothermic (heat absorbing, e.g., melting, dehydration) and exothermic (heat releasing, e.g., crystallization, decomposition) peaks.

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Experimental Workflow Visualization

The general workflow for the thermal analysis of a compound like this compound is depicted below.

Caption: A generalized experimental workflow for thermal analysis.

Conclusion

Silver Gluconate as a Potential Antiviral Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available scientific information regarding the antiviral potential of silver ions, primarily using silver nitrate (B79036) as a proxy for the soluble salt, silver gluconate. There is limited direct research on the antiviral properties of this compound itself. The information provided is for research and development purposes only and is not intended as medical advice.

Executive Summary

Silver has a long history of use as a broad-spectrum antimicrobial agent. In its ionic form (Ag+), readily delivered by soluble salts such as this compound, silver exhibits potent antiviral activity against a range of viruses. The primary mechanism of action involves the interaction of silver ions with viral surface glycoproteins, which can inhibit viral attachment and entry into host cells. Furthermore, silver ions can interfere with viral replication by binding to nucleic acids and essential viral enzymes. This technical guide provides a comprehensive overview of the current understanding of the antiviral potential of soluble silver salts, with a focus on the mechanisms of action, quantitative antiviral and cytotoxicity data derived from studies on silver nitrate, and detailed experimental protocols for in vitro evaluation.

Mechanism of Antiviral Action

The antiviral effects of silver ions are multifaceted, targeting several stages of the viral life cycle. The primary mechanisms are believed to be:

-